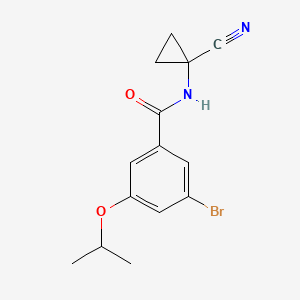
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide, also known as BAY-678, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Wirkmechanismus
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's mechanism of action involves its ability to bind to specific proteins, such as cytokines or enzymes, and modulate their activity. This leads to a variety of physiological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has also been found to have antioxidant and neuroprotective effects. However, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. However, 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent derivatives of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the extent of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide's effects on the body and its potential applications in medicine.
Synthesemethoden
The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide involves the reaction of 3-bromo-5-hydroxybenzoic acid with cyclopropylcyanide and propan-2-ol in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has been the subject of various scientific research studies due to its potential pharmaceutical applications. One study found that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Another study showed that 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide has potential as a treatment for cancer due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(2)19-12-6-10(5-11(15)7-12)13(18)17-14(8-16)3-4-14/h5-7,9H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITINLVOLXQOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)NC2(CC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
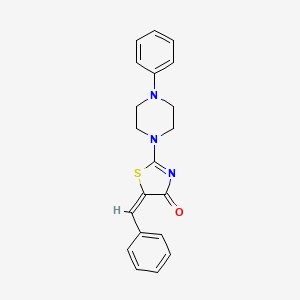

![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
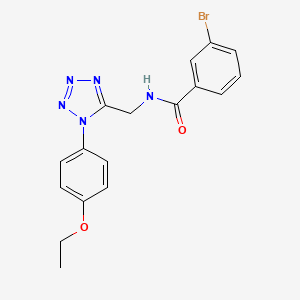
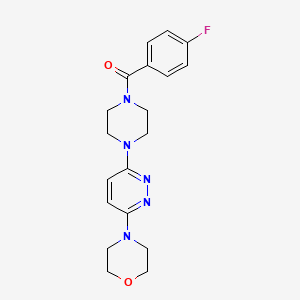
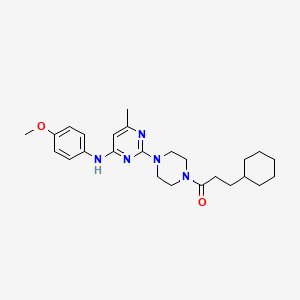
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
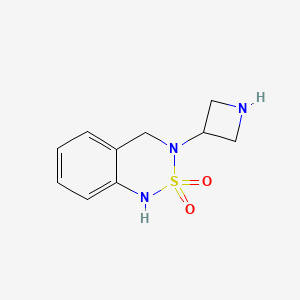
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
